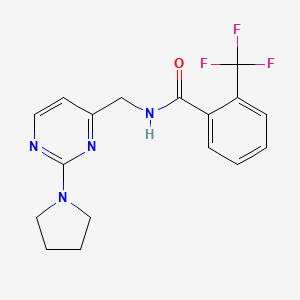

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Description

N-((2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a small-molecule benzamide derivative featuring a pyrrolidine-substituted pyrimidine scaffold and a trifluoromethyl group on the benzamide moiety. Its molecular formula is C₁₈H₁₈F₃N₅O, with a molecular weight of 389.37 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O/c18-17(19,20)14-6-2-1-5-13(14)15(25)22-11-12-7-8-21-16(23-12)24-9-3-4-10-24/h1-2,5-8H,3-4,9-11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNPIAZYCBLBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrimidine core: Starting with a suitable pyrimidine precursor, the pyrrolidine ring is introduced through nucleophilic substitution reactions.

Attachment of the benzamide group: The intermediate product is then reacted with a benzoyl chloride derivative to form the benzamide linkage.

Introduction of the trifluoromethyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine Core Modifications

N-(2-((2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide

- Structure: Differs in the pyrimidine substituents (2-methyl and 6-pyrrolidinyl groups) and an aminoethyl linker.

- Molecular Formula : C₁₉H₂₂F₃N₅O (MW: 393.4 g/mol).

- Key Differences: The aminoethyl linker and methyl group may alter binding kinetics.

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide (CAS 1798035-90-1)

- Structure: Replaces pyrrolidinyl with dimethylamino on the pyrimidine.

- The 4-trifluoromethyl benzamide (vs. 2-substituted in the parent compound) may shift binding orientation .

Benzamide Modifications

2,5-Dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide (CAS 1798459-46-7)

- Structure : Replaces benzamide with benzenesulfonamide and adds methyl groups.

- Impact : Sulfonamide’s acidity (pKa ~1–2) enhances solubility but may reduce cell permeability. The 2,5-dimethyl substitution could sterically hinder target engagement compared to the trifluoromethyl group .

N-(1-(2,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-(N,N-dipropylsulfamoyl)benzamide

- Structure : Pyrazolopyrimidine core with dichlorophenyl and sulfamoyl groups.

- The dichlorophenyl group enhances halogen bonding but may raise toxicity concerns .

Functional Group Replacements

Thioether-Linked Analogs (Excluded in and )

- Examples: 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide.

- These analogs are excluded in patents, suggesting inferior efficacy or pharmacokinetics compared to the parent compound .

Structural and Pharmacokinetic Comparison Table

Research Findings and Implications

- Kinase Inhibition : The pyrrolidinylpyrimidine core in the target compound is critical for ATP-binding pocket interactions in kinases like EGFR or KOR (as seen in and ). Analogs with bulkier substituents (e.g., methyl or thioethers) show reduced efficacy due to steric clashes .

- Metabolic Stability : The trifluoromethyl group in the benzamide moiety resists oxidative metabolism, prolonging half-life compared to chlorinated or sulfonamide analogs .

- Selectivity: Pyrrolidinyl groups enhance selectivity over dimethylamino analogs by forming stronger van der Waals interactions in hydrophobic pockets, as demonstrated in kinase protection assays () .

Biological Activity

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, a compound with a complex structure, has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C₁₂H₁₈F₃N₄O

- Molecular Weight : 234.30 g/mol

- CAS Number : 2329237-19-4

The structure features a pyrimidine ring substituted with a pyrrolidine moiety and a trifluoromethyl group, which may enhance its biological activity through increased lipophilicity and receptor binding affinity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Receptor Modulation : It acts as an antagonist for specific receptors involved in neuroprotection and inflammation. For instance, related compounds have been shown to inhibit TAAR1 (trace amine-associated receptor 1), which is implicated in neuroprotective pathways against excitotoxicity induced by kainic acid .

- Enzyme Inhibition : The compound may inhibit enzymes such as phosphoinositide 3-kinases (PI3Ks), affecting cell survival pathways. In studies, the inhibition of PI3K led to reduced cell death in neuronal cultures exposed to toxic agents .

- Antimicrobial Activity : Similar derivatives have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported between 3.12 and 12.5 µg/mL, indicating potential as antibacterial agents .

Neuroprotective Effects

A study involving rat organotypic hippocampal slices demonstrated that the compound could prevent neurotoxic effects induced by kainic acid when administered at varying concentrations (0.1, 1, and 10 μM). The results indicated a dose-dependent reduction in cell death and modulation of signaling pathways involving AKT and PKA .

| Concentration (μM) | Cell Viability (%) | p-AKT Levels |

|---|---|---|

| 0 (Control) | 100 | Baseline |

| 0.1 | 85 | Increased |

| 1 | 70 | Significantly Increased |

| 10 | 50 | Highest Increase |

Antimicrobial Activity

In vitro evaluations of related pyrrole benzamide derivatives indicated potent activity against various bacterial strains. For example, one study reported MIC values significantly lower than traditional antibiotics like ciprofloxacin, suggesting these compounds could serve as effective alternatives in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.